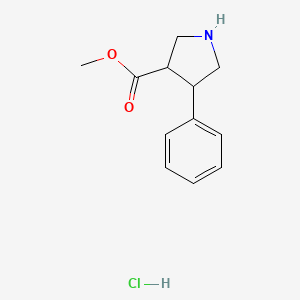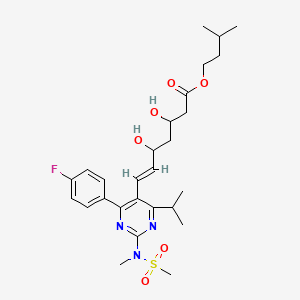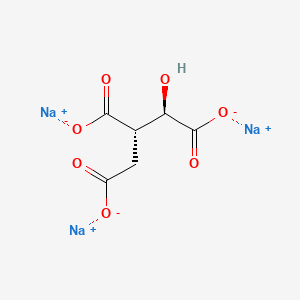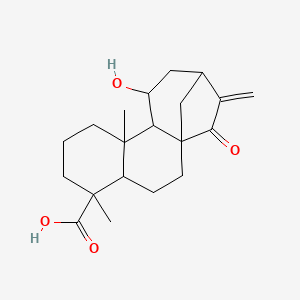
Sesquiterpene lactone CP-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sesquiterpene lactone CP-1 is a naturally occurring compound belonging to the sesquiterpene lactone family. These compounds are primarily found in plants and are known for their diverse biological activities, including antimicrobial, cytotoxic, anti-inflammatory, antiviral, antibacterial, and antifungal properties . This compound, like other sesquiterpene lactones, contains a characteristic lactone ring and is derived from farnesyl pyrophosphate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sesquiterpene lactones, including CP-1, involves several key steps. The assembly of the core skeleton and the formation of the α-methylene-γ-lactone moiety are essential steps . The general synthetic method for germacrene lactones, a type of sesquiterpene lactone, comprises four basic steps:
- Synthesis of medium-sized rings by a direct method.
- Regio- and stereoselective installation of the (E) and (Z) bonds on the ten-membered ring system.
- Highly selective introduction of functional groups.
- Efficient synthesis of the α-methylene-γ-lactone .
Industrial Production Methods
Industrial production of sesquiterpene lactones often involves biotechnological approaches, such as metabolic engineering and plant cell cultures. These methods allow for the controlled production of sesquiterpene lactones under shorter production cycles . Genetic engineering strategies have also been developed to increase the production of these metabolites .
Analyse Chemischer Reaktionen
Types of Reactions
Sesquiterpene lactone CP-1 undergoes various chemical reactions, including oxidation, reduction, and substitution . An important feature of these compounds is the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic sulfhydryl groups present in enzymes, proteins, and glutathione .
Common Reagents and Conditions
Common reagents used in the synthesis and transformation of sesquiterpene lactones include 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and (diacetoxyiodo)benzene (PhI(OAc)2) . These reagents are used in oxidation reactions to form key intermediates.
Major Products Formed
The major products formed from the reactions of sesquiterpene lactones include various derivatives with enhanced biological activities. For example, the Sharpless epoxidation of diol followed by oxidation with TEMPO and PhI(OAc)2 affords parthenolide, a sesquiterpene lactone with significant bioactivity .
Wissenschaftliche Forschungsanwendungen
Sesquiterpene lactone CP-1 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . Some of the key applications are:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and as a deterrent against herbivory.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of pharmaceuticals and as a natural pesticide.
Wirkmechanismus
The mechanism of action of sesquiterpene lactone CP-1 involves its ability to act as an alkylating agent. The structural elements α-methylene-γ-lactone and α,β-unsaturated cyclopentenone act as alkylating groups on proteins found in cells through Michael addition, especially their thiol groups . This interaction disrupts cellular processes and leads to the compound’s biological effects. For example, parthenolide, a similar sesquiterpene lactone, exerts its anti-inflammatory effect by inhibiting NF-κB activation .
Vergleich Mit ähnlichen Verbindungen
Sesquiterpene lactone CP-1 can be compared with other similar compounds, such as:
Parthenolide: Known for its potent anti-inflammatory and anticancer properties.
Arglabin: Exhibits anticancer and anti-inflammatory activities.
Costunolide: Known for its antimicrobial and anticancer properties.
Cynaropicrin: Exhibits anti-inflammatory and anticancer activities.
Helenalin: Known for its anti-inflammatory and cytotoxic properties.
This compound is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act as an alkylating agent and its diverse applications in various fields make it a compound of significant interest in scientific research.
Eigenschaften
IUPAC Name |
6-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h4,10-13,16H,2,5-7H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSSEPIRACGCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2(C1C3C(CC2)C(=C)C(=O)O3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12320350.png)



![methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate](/img/structure/B12320363.png)

![12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione](/img/no-structure.png)


![4-Hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B12320418.png)
![4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride](/img/structure/B12320420.png)

